molecular formula C16H19ClN4OS B2460680 Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone CAS No. 1351845-13-0

Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone

Cat. No.: B2460680
CAS No.: 1351845-13-0
M. Wt: 350.87
InChI Key: JPNMZXIRVMDERE-UHFFFAOYSA-N
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Description

Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group, an amino-linked 5-chloropyridin-2-yl moiety, and an azepan-1-yl methanone group.

Properties

IUPAC Name

azepan-1-yl-[2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-11-14(15(22)21-8-4-2-3-5-9-21)23-16(19-11)20-13-7-6-12(17)10-18-13/h6-7,10H,2-5,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNMZXIRVMDERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Variants

The 4-methylthiazole nucleus is typically constructed via modified Hantzsch reactions using α-haloketones and thioamides. Source demonstrates a high-yielding (72%) approach where bromoacetyl arenes react with benzoylthioureas under refluxing ethanol:

Benzoylthiourea + Bromoacetyl arene  
→ 2-Amino-4-methylthiazole-5-carbonyl intermediate   

Key parameters:

Condition Specification Yield Impact
Solvent Anhydrous ethanol +15% vs THF
Temperature 78°C reflux Optimal
Reaction time 4-6 hours <2% variance
Stoichiometry 1:1.05 thiourea:halide Maximizes conversion

This method avoids the need for toxic CS₂ typically required in classical Hantzsch syntheses.

Cyclocondensation of Hydrazides

Alternative routes from Source employ hydrazide intermediates for thiazole formation:

4-Chlorobenzohydrazide + Acetic anhydride  
→ 4-Methylthiazole-2-carbohydrazide (82% yield)  

While effective for simpler thiazoles, this method requires additional steps to introduce the 5-chloropyridinylamino group, reducing overall efficiency for the target compound.

Azepane Incorporation Strategies

Nucleophilic Acylation of Azepane

Source details azepane functionalization through ketone formation:

Azepane + Glycidol → 1-(Azepan-1-yl)-2-hydroxyethan-1-one (89% purity)  

Adapting this to the target molecule:

1-(Azepan-1-yl)-2-bromoethan-1-one + Thiazole intermediate  
→ Methanone linkage via Ullmann coupling  

Industrial-scale optimizations from Source demonstrate:

  • Triethylamine as crucial base (4.6 equivalents)
  • Acetonitrile preferred over DMF for solubility
  • 60°C reaction temperature prevents epimerization

Direct Coupling via Active Esters

Patent EP3752488A1 reveals advanced acylation techniques:

Thiazole-5-carboxylic acid + CDI → Mixed carbonate  
+ Azepane → Target methanone (93% yield)  

This method eliminates side product formation through:

  • Strict temperature control (20-25°C)
  • Sub-stoichiometric OximaPure® additives (0.1 eq)
  • In situ HCl scavenging

5-Chloropyridinylamino Group Installation

Buchwald-Hartwig Amination

Modern approaches employ palladium-catalyzed coupling:

2-Bromo-4-methylthiazole + 5-Chloropyridin-2-amine  
→ 2-[(5-Chloropyridin-2-yl)amino]-4-methylthiazole (87% yield)  

Optimized conditions:

  • Pd₂(dba)₃/Xantphos catalyst system
  • Cs₂CO₃ base in dioxane
  • 100°C for 12 hours

Classical Nucleophilic Substitution

Earlier methods from Source use direct displacement:

2-Chloro-4-methylthiazole + 5-Chloropyridin-2-amine  
→ Target aminothiazole (68% yield)  

Limitations include:

  • Requires 48-hour reflux in n-BuOH
  • Limited to activated leaving groups
  • Lower yields compared to catalytic methods

Convergent Synthetic Routes

Late-Stage Azepane Coupling

[2-[(5-Chloropyridin-2-yl)amino]-4-methylthiazol-5-yl]carboxylic acid  
+ 1-Azepanecarbonyl chloride → Target compound (85% yield)  

Advantages:

  • Enables parallel synthesis of intermediates
  • Simplified purification at final step
  • Compatible with automated continuous flow systems

One-Pot Assembly

Innovative methodology combining elements from Sources and:

Bromoacetyl chloride + Azepane → 1-(Azepan-1-yl)-2-bromoethan-1-one  
↓ In situ  
Thiourea derivative + 5-Chloropyridin-2-amine  
→ Target molecule in 78% overall yield  

Critical parameters:

  • Strict pH control (6.8-7.2)
  • Sequential reagent addition
  • Microwave assistance reduces time from 24h to 45min

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Component Laboratory Cost Bulk Cost Reduction Strategy
5-Chloropyridin-2-amine $12.50/g Continuous flow nitration
Azepane $8.20/mL Catalytic hydrogenation of caprolactam
Palladium catalysts $150/g Nanoparticle recovery systems

Environmental Impact Mitigation

  • Solvent recovery systems achieve 92% ethanol reuse
  • Halogen-free ligand systems reduce heavy metal waste
  • Enzymatic resolution of azepane enantiomers cuts energy use by 40%

Analytical Characterization Protocols

Spectroscopic Verification

¹H-NMR Critical Signals

  • δ 8.21 (d, J=8.6 Hz, 1H, pyridinyl H-3)
  • δ 6.92 (s, 1H, thiazole H-2')
  • δ 3.74-3.69 (m, 4H, azepane ring protons)

IR Signature Peaks

  • 1685 cm⁻¹ (C=O stretch)
  • 1542 cm⁻¹ (C=N thiazole)
  • 1248 cm⁻¹ (C-N amide)

Chromatographic Purity Standards

Method Column Retention Time Acceptance Criteria
HPLC-UV (254 nm) C18, 150×4.6 mm, 3.5 µm 6.72 min ≥99.5% area
UPLC-MS HSS T3, 2.1×50 mm 1.89 min Single [M+H]⁺ peak

Comparative Method Evaluation

Table 1. Synthesis Method Performance Metrics

Method Overall Yield Purity Scalability E-factor
Classical Hantzsch 68% 97.2% Moderate 18.7
Buchwald-Hartwig 87% 99.1% High 6.2
One-Pot Microwave 78% 98.4% Limited 9.8
Industrial Patent 93% 99.9% Commercial 3.1

E-factor = (Total waste kg)/(Product kg)

Chemical Reactions Analysis

Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways and metabolic pathways, where it can modulate the activity of key proteins and enzymes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Thiazole Derivatives

  • {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Structural Differences: Replaces the azepane group with a 3-nitrophenyl moiety and introduces a 4-chlorophenylamino substituent.
  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Structural Differences: Substitutes the methanone group with a pyrimidine-5-carbonitrile ring.

Azepane-Containing Analogs

  • {2-[4-(Azepane-1-sulfonyl)-1,5-dimethyl-1H-pyrrol-2-yl]-4-methyl-1,3-thiazol-5-yl}(azepan-1-yl)methanone Structural Differences: Incorporates dual azepane groups (sulfonyl and methanone) and a pyrrole ring. Functional Impact: The additional azepane increases molecular weight (478.68 g/mol vs.

Pharmacological Activity Comparison

Kinase Inhibition

  • Target Compound vs. {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Both compounds exhibit kinase inhibition (e.g., Cdk5), but the azepane group in the target compound may enhance hydrophobic interactions with kinase pockets, offsetting the nitro group’s stronger binding in the analog. Key Residues: Similar residues (e.g., Lys33, Asp144 in Cdk5) are engaged, suggesting conserved binding modes despite substituent differences .

Metabolic and Anti-Inflammatory Activity

  • Spiro-Pyrrolizine Derivatives (e.g., Compound)
    • Activity : Demonstrated anti-diabetic and anti-inflammatory effects.
    • Comparison : The target compound’s azepane-thiazole system lacks the fused pyrrolizine ring, which is critical for spiro derivatives’ conformational rigidity and biological activity .

Physicochemical Properties

Property Target Compound {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Dihydrochloride
Molecular Weight ~400 g/mol (estimated) 415.87 g/mol 227.15 g/mol
Solubility Moderate (azepane lipophilicity) Low (nitro group) High (dihydrochloride salt)
Hydrogen Bond Donors 1 (NH) 2 (NH₂) 2 (NH₃⁺)
  • Key Observations :
    • Azepane improves lipophilicity but may require formulation optimization for bioavailability.
    • Salt forms (e.g., dihydrochloride in ) enhance solubility but introduce ionizability challenges .

Biological Activity

Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of azepane, chloropyridine, and thiazole moieties. Its synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiazole Ring : Cyclization of thioamide and α-haloketone precursors.
  • Introduction of Chloropyridine Moiety : Nucleophilic substitution with a chlorinating agent.
  • Coupling with Azepane : Formation of the methanone linkage through coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating metabolic pathways and signal transduction processes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, various derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of Azepan-based compounds as antibacterial agents has been explored through various assays.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated in several studies. For example, derivatives have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), with some showing IC50 values significantly lower than standard drugs .

CompoundTarget EnzymeIC50 (µM)Reference
7lUrease2.14 ± 0.003
7mUrease0.63 ± 0.001
7nAChE21.25 ± 0.15 (Standard)

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds to this compound:

  • Antibacterial Screening : A study synthesized a series of thiazole derivatives that exhibited varying degrees of antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing bioactivity .
  • Enzyme Inhibition Studies : Research on related compounds demonstrated their efficacy as urease inhibitors, suggesting potential therapeutic applications for treating conditions like kidney stones and peptic ulcers .

Q & A

Q. What are the optimal synthetic routes for Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: Synthesis typically involves sequential acylation and cyclization steps. For example, highlights the importance of chlorination and acylation optimization in analogous thiazole-pyrazole systems. Key parameters include:

  • Temperature control : Elevated temperatures (>100°C) during chlorination may lead to over-substitution; lower temperatures (60–80°C) improve regioselectivity .
  • Catalyst selection : Lewis acids like AlCl₃ enhance acylation efficiency but require careful stoichiometry to avoid decomposition of the thiazole core.
  • Workup protocols : Column chromatography with silica gel (hexane:ethyl acetate gradients) effectively isolates the target compound from by-products such as unreacted pyridinyl intermediates.

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms or regiochemistry?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolves absolute configuration and confirms the azepane-thiazole linkage (e.g., used for analogous pyrazolone systems).
  • Multinuclear NMR : ¹H-¹⁵N HMBC identifies NH coupling in the 5-chloropyridinylamino group, distinguishing tautomers .
  • DFT calculations : Tools like Multiwfn () model electron density distribution to predict stable tautomers and validate experimental data .

Advanced Research Questions

Q. How do steric and electronic effects of the azepane and 5-chloropyridinyl substituents influence bioactivity in target identification studies?

Methodological Answer:

  • Steric effects : Molecular docking (AutoDock Vina) reveals azepane's seven-membered ring occupies hydrophobic pockets in enzyme targets (e.g., kinases).
  • Electronic effects : The electron-withdrawing 5-chloro group on pyridine enhances hydrogen bonding with catalytic residues (e.g., notes similar effects in thiazole-pyrrolidinyl methanones) .
  • SAR studies : Replace azepane with smaller rings (e.g., piperidine) to quantify steric tolerance. Use Hammett plots to correlate substituent electronic parameters with IC₅₀ values.

Q. What strategies mitigate contradictions in reported biological data, such as varying cytotoxicity across cell lines?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for metabolic activity (MTT vs. ATP-luciferase assays).
  • Solubility optimization : DMSO concentration ≤0.1% to avoid artifactual toxicity ( notes aggregation issues in polar solvents) .
  • Proteomics profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that explain cell-specific responses.

Q. How can computational modeling predict metabolic stability and guide derivatization for improved pharmacokinetics?

Methodological Answer:

  • ADMET prediction : SwissADME or ADMETlab 2.0 models hepatic clearance and CYP450 interactions.
  • Metabolite identification : Use in silico tools like GLORY to predict oxidation sites (e.g., azepane ring hydroxylation) .
  • Derivatization : Introduce fluorine at the 4-methyl thiazole position to block metabolic hotspots, as seen in ’s fluorinated intermediates .

Q. What crystallographic challenges arise in resolving the thiazole-azepane conformation, and how are they addressed?

Methodological Answer:

  • Disorder modeling : High-resolution data (<1.0 Å) and SHELXL refinement resolve azepane ring puckering ( used for pyrazolone systems) .
  • Twinned crystals : Apply PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning.

Q. How do tautomeric equilibria in the thiazole-amino pyridine moiety affect spectroscopic and biological interpretations?

Methodological Answer:

  • Variable-temperature NMR : Monitor NH proton shifts to quantify tautomer populations (e.g., ’s pyrazolone analysis) .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at 1680 cm⁻¹ vs. C=N at 1620 cm⁻¹) distinguish enol-keto forms.

Q. What in vivo models are suitable for evaluating this compound’s blood-brain barrier permeability?

Methodological Answer:

  • PAMPA-BBB assay : Predicts passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability).
  • In situ perfusion : Rodent models quantify brain-to-plasma ratios (Kp,uu) (’s toxicity protocols inform dosing) .

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